cellobiose is a reducing disaccharide composed of two D-glucose molecules linked by a β(1→4) glycosidic bond [, , ]. It is a white crystalline solid with a sweet taste []. Cellobiose is a product of the partial hydrolysis of cellulose and is not naturally found in large quantities [, ].
D-(+)-Cellobiose can be sourced from cellulose, which is abundant in plant cell walls. It is classified as a reducing sugar due to the presence of a free anomeric carbon that can participate in redox reactions. In terms of its chemical classification, cellobiose belongs to the category of oligosaccharides, specifically disaccharides, as it consists of two monosaccharide units.
The synthesis of D-(+)-cellobiose can be achieved through several methods, primarily enzymatic and chemical routes.
Enzymatic Synthesis:
Chemical Synthesis:
D-(+)-Cellobiose has the molecular formula and a molecular weight of approximately 342.3 g/mol. Its structure consists of two β-D-glucose units linked by a β-1,4-glycosidic bond. The anomeric carbon of one glucose unit is involved in the glycosidic linkage, while the other glucose unit retains its free hydroxyl group at the anomeric position, contributing to its reducing nature.
D-(+)-Cellobiose participates in various chemical reactions:
These reactions are essential for understanding carbohydrate metabolism and the production of higher oligosaccharides.
The mechanism by which D-(+)-cellobiose acts in biochemical pathways primarily involves its role as a substrate for enzymes like cellobiose phosphorylase. The enzyme catalyzes the phosphorolytic cleavage of cellobiose, where phosphate acts as a nucleophile attacking the anomeric carbon, leading to the formation of α-D-glucose 1-phosphate . This reaction showcases an inversion at the anomeric center, highlighting the enzyme's specificity and catalytic efficiency.
D-(+)-Cellobiose exhibits several notable physical and chemical properties:
These properties are crucial for its applications in food science and biochemistry.
D-(+)-Cellobiose has diverse applications across various fields:
The increasing interest in sustainable bioprocesses has further highlighted the importance of D-(+)-cellobiose as a valuable compound for future research and industrial applications.
D-(+)-Cellobiose (C₁₂H₂₂O₁₁; molecular weight 342.30 g/mol) is a reducing disaccharide comprising two β-D-glucopyranose units linked by a β(1→4) glycosidic bond. This bond orientation results in a rigid molecular structure with dihedral angles (ΦH = -15°, ΨH = -162°) that favor intramolecular hydrogen bonding between O3ʹ-H and the adjacent ring oxygen (O5), as confirmed by X-ray crystallography [1] [5]. The equatorial positioning of hydroxyl groups enables strong intermolecular hydrogen bonding, influencing crystallinity and thermal stability. The glycosidic bond length is 1.410 Å, with bond angles of 117.5° at the anomeric carbon (C1-O1) and 112.3° at the bridging oxygen (O1-C4ʹ) [1].
Table 1: Bond Geometry of D-(+)-Cellobiose
Bond/Location | Length (Å) | Angle (°) |
---|---|---|
Glycosidic Bond (C1-O1) | 1.410 | 117.5 |
Bridge Oxygen (O1-C4ʹ) | 1.425 | 112.3 |
Anomeric Carbon (C1-C2) | 1.530 | 109.8 |
Cellobiose exhibits complex polymorphism due to conformational flexibility and hydrogen-bonding variations. Two primary crystalline forms dominate:
Polymorphic transitions occur under specific conditions:
X-ray diffraction (XRD) patterns distinguish polymorphs:
Table 2: Crystalline Forms of Cellobiose
Parameter | Monoclinic P2₁ | Triclinic P1 |
---|---|---|
Density (g/cm³) | 1.568 | 1.768 |
Unit Cell | a=4.45Å, b=7.64Å | a=8.13Å, b=9.24Å |
H-Bonds/Unit Cell | 8 | 6 |
Stability | <150°C | >150°C |
Cellobiose is moderately soluble in water (12 g/100 mL at 25°C) due to extensive hydrogen bonding but insoluble in nonpolar solvents (e.g., ether, chloroform) [5] [7]. Key stability characteristics include:
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
Mass Spectrometry:Electrospray ionization (ESI-MS) shows m/z 365.1 [M+Na]⁺ and m/z 703.2 [2M+Na]⁺ adducts. Fragmentation yields m/z 203.0 (C₆H₁₁O₆⁺, glucose ion) and m/z 185.0 (C₆H₉O₅⁺, dehydrated glucose) [1].
Table 3: NMR Assignments for D-(+)-Cellobiose
Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) |
---|---|---|---|
C1 | 103.5 | H1 | 4.35 (d, J=7.8 Hz) |
C1ʹ | 89.2 | H1ʹ | 5.12 (d, J=3.6 Hz) |
C4 | 78.9 | H4 | 3.48 (m) |
C6/C6ʹ | 60.8 | H6/H6ʹ | 3.72 (dd), 3.88 (dd) |
Thermal decomposition kinetics follow the Coats-Redfern model, with activation energies (Eₐ) derived from thermogravimetric analysis (TGA):
Key thermodynamic parameters include:
Reaction kinetics for acid hydrolysis exhibit first-order behavior:
Table 4: Thermodynamic Parameters for Cellobiose
Property | Value | Conditions |
---|---|---|
ΔfG° (kJ/mol) | -1334.42 | Solid, 298 K |
ΔcH°solid (kJ/mol) | -5401.50 | Combustion |
Cp,solid (J/mol·K) | 490 (at 343 K) | Constant pressure |
Eₐ (Hydrolysis, kJ/mol) | 76.3 | pH 2, 100–150°C |
Eₐ (Pyrolysis, kJ/mol) | 194–199 | 10°C/min heating rate |
The Diels-Alder cycloaddition during hydrothermal processing (220–370°C) has ΔG = -28.4 kJ/mol, confirming spontaneous furan ring formation from dehydrated intermediates [1]. Kinetic isotope effects (kH/kD = 3.1) confirm proton transfer as the rate-limiting step in thermal dehydration [6].
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